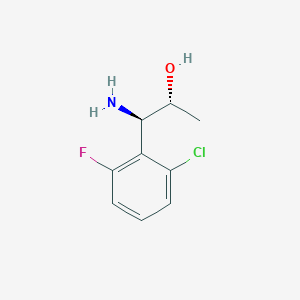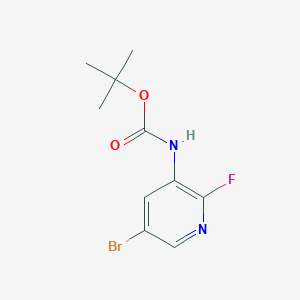
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is a compound that belongs to the class of heterocyclic organic compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tetrahydro-2H-pyran-3-ol as a starting material . The allyl group can be introduced through an allylation reaction, and the aminoacetic acid group can be introduced through a subsequent amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-3-ol: A related compound with a similar tetrahydropyran ring structure.
3,6-Dihydro-2H-pyran-4-carbonitrile: Another compound with a pyran ring but different functional groups.
Uniqueness
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is unique due to the presence of both the allyl and aminoacetic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-amino-2-(2-prop-2-enyloxan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-4-8-7(5-3-6-14-8)9(11)10(12)13/h2,7-9H,1,3-6,11H2,(H,12,13) |
InChIキー |
GFKCIPOKCXGRKT-UHFFFAOYSA-N |
正規SMILES |
C=CCC1C(CCCO1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)


![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

